![molecular formula C9H9N3S B14418976 2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine CAS No. 86492-12-8](/img/structure/B14418976.png)
2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine is a heterocyclic compound that features both imidazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine typically involves the reaction of 2-chloromethylpyridine with 2-mercaptoimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazole or pyridine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified imidazole or pyridine derivatives.
Substitution: Various substituted pyridine or imidazole derivatives.
Aplicaciones Científicas De Investigación
2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine depends on its specific application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is often due to the interaction of the imidazole ring with metal ions or other key residues in the enzyme.
Antimicrobial Activity: The compound can disrupt microbial cell membranes or interfere with essential biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Similar structure but lacks the sulfanyl group.
2-(1H-Benzimidazol-2-yl)pyridine: Contains a benzimidazole ring instead of an imidazole ring.
2-(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid: Similar sulfanyl group but different core structure.
Uniqueness
2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine is unique due to the presence of both imidazole and pyridine rings connected via a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
86492-12-8 |
|---|---|
Fórmula molecular |
C9H9N3S |
Peso molecular |
191.26 g/mol |
Nombre IUPAC |
2-(1H-imidazol-2-ylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C9H9N3S/c1-2-4-10-8(3-1)7-13-9-11-5-6-12-9/h1-6H,7H2,(H,11,12) |
Clave InChI |
GWDJWCPKEBVEQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CSC2=NC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


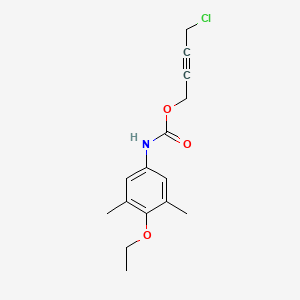
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
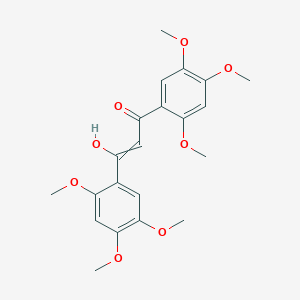
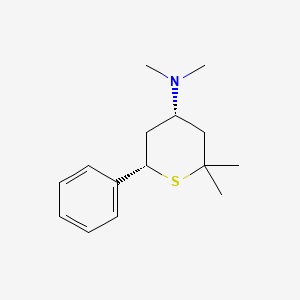

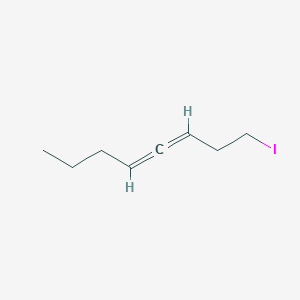

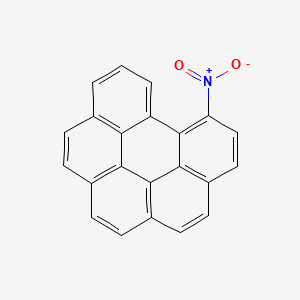
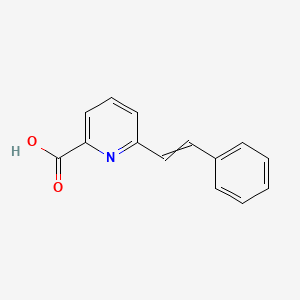
![3-Methyl-6-phenylpyrido[3,2-c]pyridazine](/img/structure/B14418941.png)
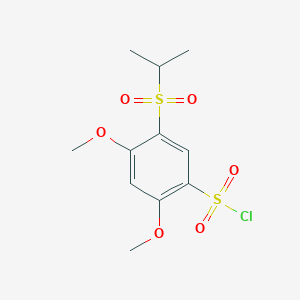
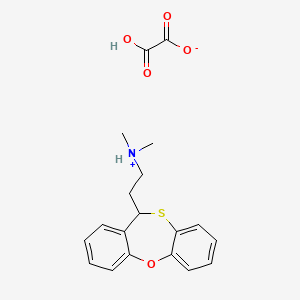
![Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester](/img/structure/B14418961.png)

